REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:10]([CH:12]1[CH2:14][CH2:13]1)=O)=[CH:6][N:7](C)C)[CH3:2].Cl.[Br:17][C:18]1[CH:23]=[CH:22][C:21]([NH:24]N)=[CH:20][CH:19]=1.CCN(C(C)C)C(C)C>C(O)C>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[C:10]([CH:12]3[CH2:14][CH2:13]3)=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])[CH:6]=[N:7]2)=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CN(C)C)C(=O)C1CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CN(C)C)C(=O)C1CC1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
335 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
264 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient and
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (10 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
poured through a phase
|
Type
|
CUSTOM
|
Details
|
separating tube
|
Type
|
CUSTOM
|
Details
|
The product was recovered from the filtrate by flash column chromatography (SiO2, elution gradient 0-25% EtOAc in isohexane)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1N=CC(=C1C1CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |